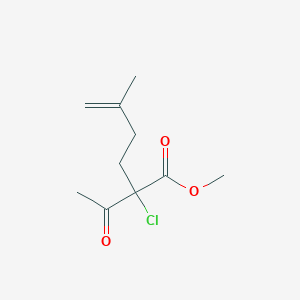
Methyl 2-acetyl-2-chloro-5-methylhex-5-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-acetyl-2-chloro-5-methylhex-5-enoate is an organic compound with the molecular formula C10H15ClO3 It is a derivative of hexenoic acid and contains functional groups such as an ester, a ketone, and a chloro substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-acetyl-2-chloro-5-methylhex-5-enoate can be achieved through several synthetic routes. One common method involves the esterification of 2-acetyl-2-chloro-5-methylhex-5-enoic acid with methanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-acetyl-2-chloro-5-methylhex-5-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters or ethers.
Scientific Research Applications
Methyl 2-acetyl-2-chloro-5-methylhex-5-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme-catalyzed reactions involving esters and ketones.
Medicine: Investigated for its potential pharmacological properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-acetyl-2-chloro-5-methylhex-5-enoate involves interactions with various molecular targets. The ester and ketone functional groups can participate in nucleophilic addition and substitution reactions, while the chloro substituent can undergo nucleophilic displacement. These interactions can modulate the activity of enzymes and other biological molecules, leading to various effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-acetyl-2-chlorohexanoate: Similar structure but lacks the double bond present in Methyl 2-acetyl-2-chloro-5-methylhex-5-enoate.
Methyl 2-acetyl-5-methylhex-5-enoate: Similar structure but lacks the chloro substituent.
Methyl 2-chloro-5-methylhex-5-enoate: Similar structure but lacks the acetyl group.
Uniqueness
This compound is unique due to the presence of both the chloro and acetyl groups, as well as the double bond in its structure
Properties
CAS No. |
87887-36-3 |
|---|---|
Molecular Formula |
C10H15ClO3 |
Molecular Weight |
218.68 g/mol |
IUPAC Name |
methyl 2-acetyl-2-chloro-5-methylhex-5-enoate |
InChI |
InChI=1S/C10H15ClO3/c1-7(2)5-6-10(11,8(3)12)9(13)14-4/h1,5-6H2,2-4H3 |
InChI Key |
GOXVQLIEZHYRHL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CCC(C(=O)C)(C(=O)OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















